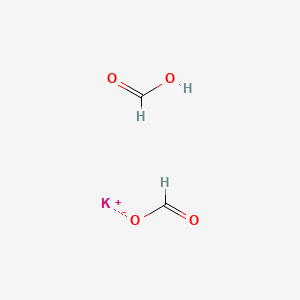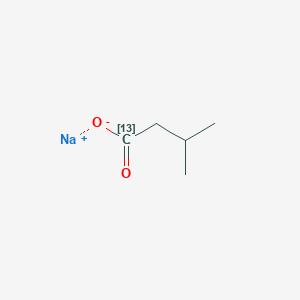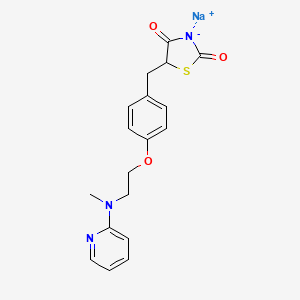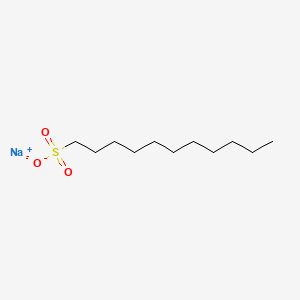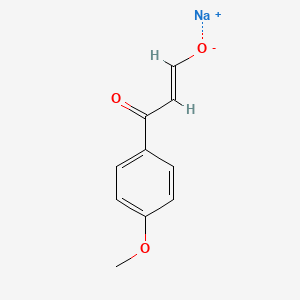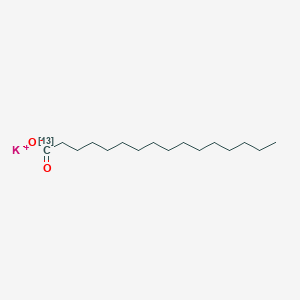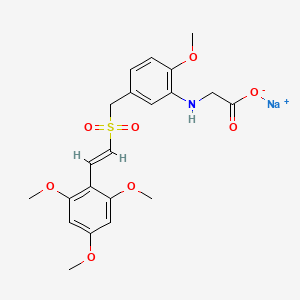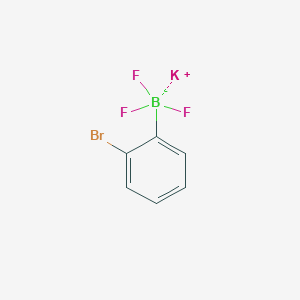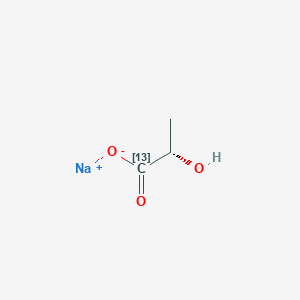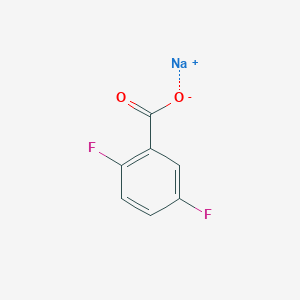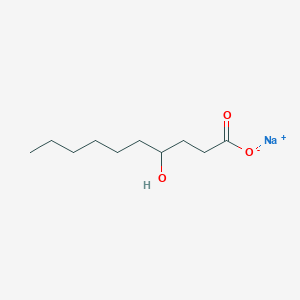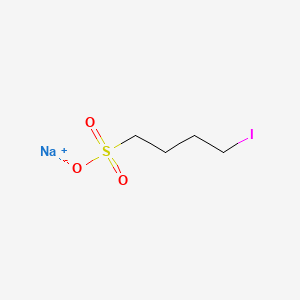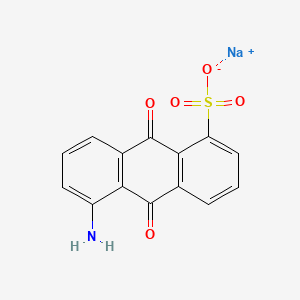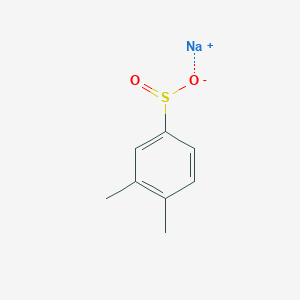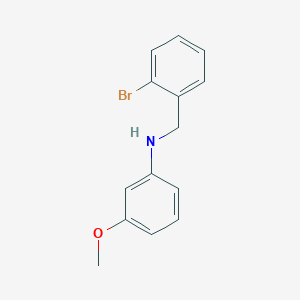
N-(2-Bromobenzyl)-3-methoxyaniline
Vue d'ensemble
Description
“N-(2-Bromobenzyl)-3-methoxyaniline” is a compound that likely contains an aniline group (a benzene ring attached to an amine group), a methoxy group (an oxygen atom linked to a methyl group), and a bromobenzyl group (a benzene ring with a bromine atom and a methyl group) .
Synthesis Analysis
While specific synthesis methods for “N-(2-Bromobenzyl)-3-methoxyaniline” are not available, similar compounds have been synthesized through various methods. For instance, N-(2-bromobenzyl)indole was generated from easily available N-(2-bromobenzyl)-1H-indole . Another study reported a short approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence .Applications De Recherche Scientifique
Synthesis and Characterization of Related Compounds
Synthesis and Growth of Benzylideneaniline Compounds : Benzylideneaniline compounds like N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline have been synthesized, characterized, and their nonlinear optical properties evaluated (Subashini et al., 2021).
Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Novel zinc phthalocyanine derivatives have been synthesized, featuring components structurally related to N-(2-Bromobenzyl)-3-methoxyaniline, showing potential for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Formation of Nitrogen-Containing Rings : Studies on displacements at the nitrogen of lithioalkoxylamides have demonstrated the utility of such reactions in forming nitrogen-containing rings, a process that is relevant to the structural family of N-(2-Bromobenzyl)-3-methoxyaniline (Beak & Selling, 1989).
Analytical and Chemical Studies
GC–MS and GC–IR Analysis : Gas chromatographic and mass spectrometric analyses of compounds like N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, which are structurally related to N-(2-Bromobenzyl)-3-methoxyaniline, provide insights into their chemical properties and potential applications (Abiedalla et al., 2021).
Synthesis of Other Related Compounds : Research includes the synthesis of compounds like 3-(2-Propylen)benzyl chloride starting from materials related to N-(2-Bromobenzyl)-3-methoxyaniline, demonstrating the versatility of this chemical framework in synthetic chemistry (Li-yin, 2002).
Propriétés
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-13-7-4-6-12(9-13)16-10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVQHOUQZIUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromobenzyl)-3-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



